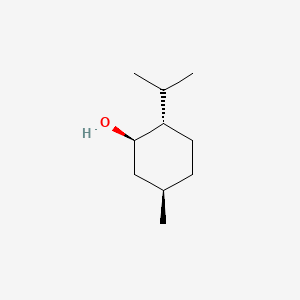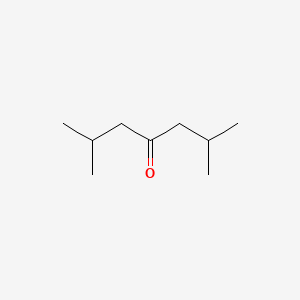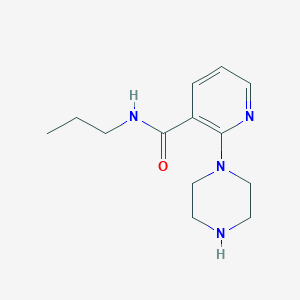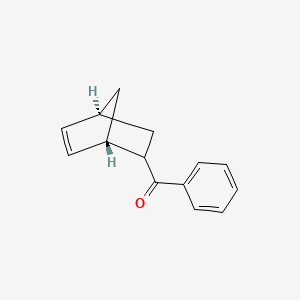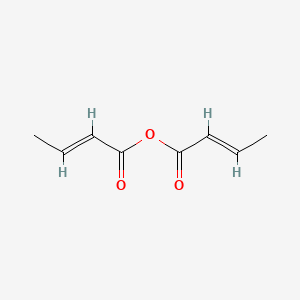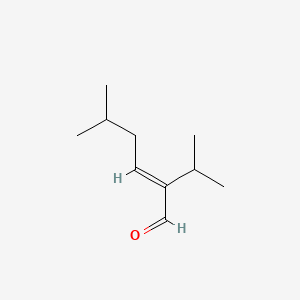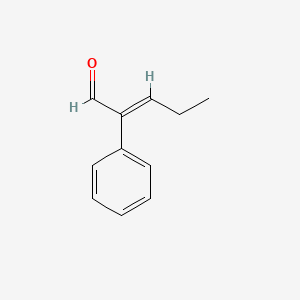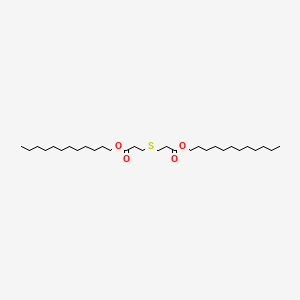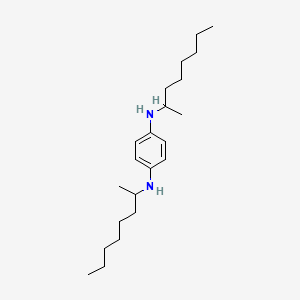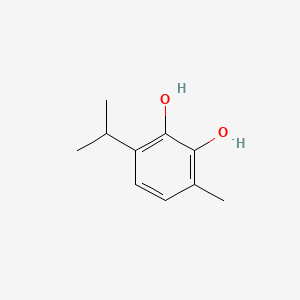![molecular formula C14H14N4O B7771206 6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7771206.png)
6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
The preparation of the compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins . This method improves the physical, chemical, and biological characteristics of the compound, including solubility and stability.
Analyse Des Réactions Chimiques
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, in combination reactions, the compound may react with elements such as sodium or chlorine to form new compounds. In decomposition reactions, the compound may break down into simpler substances when exposed to heat, light, or electricity. The major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” has numerous scientific research applications. It is used in chemistry for the synthesis of new materials and in biology for studying molecular interactions. In medicine, it is applied in the development of pharmaceuticals and therapeutic agents. The compound is also used in the food industry to improve the solubility and stability of food products . Its versatility makes it a valuable tool in various scientific and industrial fields.
Mécanisme D'action
The mechanism of action of the compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of plasminogen by binding to distinct sites on the molecule . This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and bleeding. The compound’s mechanism of action is similar to that of other antifibrinolytic agents, but it may have unique properties that enhance its effectiveness.
Comparaison Avec Des Composés Similaires
The compound with the identifier “6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structure and properties. Similar compounds may include other antifibrinolytic agents such as aminocaproic acid . While these compounds share similar mechanisms of action, the compound with the identifier “this compound” may have unique features that make it more potent or effective in certain applications. The comparison of 2-D and 3-D neighboring relationships can help identify structurally similar molecules with unique biological annotations.
Propriétés
IUPAC Name |
6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-11-10-13(19)17-14(16-11)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H2,16,17,18,19)/b8-5+,15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBMAISMFGGOFJ-MSNJMMSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NN=CC=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
